![molecular formula C₁₀H₁₆N₅O₁₄P₃ xNa B1141774 Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate CAS No. 24905-71-3](/img/structure/B1141774.png)
Sodium (2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(((hydroxy((hydroxy(phosphonooxy)phosphoryl)oxy)phosphoryl)oxy)methyl)tetrahydrofuran-3-olate
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Overview
Description
Synthesis Analysis
The synthesis of related phosphonate compounds involves multiple steps, including key phases like the Arbuzov reaction and the Mitsunobu coupling reaction. For example, the synthesis of 4(S)-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2(S)-ylmethyl phosphonic acid, an analog with similar structural features, was achieved through these methods, confirming the structure with HRMS and multinuclear NMR data (Nair & Sharma, 2003).
Molecular Structure Analysis
The molecular structure of phosphonate derivatives often includes key functional groups that influence their chemical behavior. For instance, studies have characterized compounds with adjacent phosphoryl and oxime moieties, revealing their crystalline structures through X-ray diffraction studies, which help understand the spatial arrangement and potential reactivity of such molecules (Gibson & Karaman, 1989).
Chemical Reactions and Properties
Phosphonate compounds engage in a variety of chemical reactions, demonstrating their reactive versatility. For instance, the formation and reactivity of fluorescent N-/purin-6-yl/pyridinium salts during phosphorylations and arenesulphonations indicate complex reaction pathways that could be explored for this molecule as well (Adamiak, Biała, & Skalski, 1985).
Physical Properties Analysis
The physical properties of such molecules, including solubility, density, and crystal structure, are crucial for understanding their behavior in different environments. Studies on similar compounds, like the investigation of hydrogen bonding and sodium coordination in the crystal structure of N-substituted pamidronate anions, provide insights into how these properties might manifest in the molecule of interest (Reiss, Puhl, & Hägele, 2018).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, pH stability, and potential for forming complexes, are pivotal for the application and manipulation of this molecule. The synthesis and study of sodium salts of heteroleptic molybdenum complexes with phosphonate ligands offer a glimpse into the complexation behavior and coordination chemistry that might be expected from similar phosphonate-based molecules (Somov et al., 2017).
Scientific Research Applications
Phosphonate Compounds and Their Applications
Chemical and Biological Applications : Phosphonate compounds, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, find applications across chemistry, biology, and physics due to their structural analogy with phosphate groups. These compounds are used in drug design, bone targeting, supramolecular materials, surface functionalization, and as bioactive agents (Sevrain et al., 2017). Their versatility underlines the potential research applications of the sodium compound , suggesting its use in developing new materials, medical imaging agents, and analytical tools.
Environmental Remediation : In the context of environmental sciences, sodium percarbonate, a related compound, is explored for its utility in remediating organic compounds in water through advanced oxidation processes. Its solid state and eco-friendly features make it suitable for treating contaminated water and soil, offering a glimpse into how the sodium compound could be adapted for environmental cleanup efforts (Liu et al., 2021).
Biodegradability and Environmental Impact : The environmental relevance of phosphonates, including their biodegradability and removal in wastewater treatment, is a subject of increasing interest. This research area is crucial for assessing the ecological footprint of chemical compounds, including the potential impact of the sodium compound on eutrophication and wastewater treatment processes (Rott et al., 2018).
Mechanism of Action
Target of Action
Guanosine 5’-(tetrahydrogen triphosphate), sodium salt, also known as GTP, primarily targets G-proteins . G-proteins are pivotal in transmitting signals from extracellular stimuli to intracellular responses . GTP also interacts with several other targets such as RNA-directed RNA polymerase , Uridine-cytidine kinase-like 1 , GTPase HRas , and Rho-related GTP-binding protein RhoE .
Mode of Action
GTP interacts with its targets to induce various cellular changes. It acts as a substrate for G-proteins, which are involved in transmitting signals from extracellular stimuli to intracellular responses . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
Biochemical Pathways
GTP is involved in various biochemical processes. It is one of the building blocks needed for the synthesis of RNA during the transcription process and the synthesis of DNA during DNA replication . It is also used as a source of energy for protein synthesis and gluconeogenesis . GTP is essential to signal transduction, particularly with G-proteins, in second-messenger mechanisms where it is converted to guanosine diphosphate (GDP) through the action of GTPases .
Pharmacokinetics
It is known that gtp is soluble in water , suggesting that it could be readily absorbed and distributed in the body.
Result of Action
The action of GTP results in various molecular and cellular effects. It activates the signal transducing G proteins, which are involved in various cellular processes including proliferation, differentiation, and activation of several intracellular kinase cascades . The hydrolysis of GTP by small GTPases such as Ras and Rho regulates proliferation and apoptosis .
properties
IUPAC Name |
sodium;5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O14P3.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;/h2-3,5-6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKFTQZWDXFRHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)[O-])O)N=C(NC2=O)N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO14P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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